The Neurobiology of LM11A-31 Stereoisomers: A Technical Guide
The Neurobiology of LM11A-31 Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LM11A-31 is a small molecule ligand of the p75 neurotrophin receptor (p75NTR) with demonstrated neuroprotective properties in a variety of preclinical models of neurodegenerative diseases. As a chiral molecule, the stereochemistry of LM11A-31 is critical to its biological activity. This technical guide provides an in-depth overview of the biological activity of the stereoisomers of LM11A-31, with a focus on the well-characterized active isomer, (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways modulated by this compound. While the synthesis of all four potential stereoisomers has been described, a notable gap exists in the public domain regarding the comparative biological activities of the (2R,3R), (2S,3R), and (2R,3S) isomers.
Introduction to LM11A-31 and its Stereochemistry
LM11A-31 is a non-peptide, small molecule that acts as a modulator of the p75NTR.[1][2] The p75NTR is a multifaceted receptor involved in both neuronal survival and apoptosis, making it a compelling target for therapeutic intervention in neurodegenerative disorders.[2] The chemical structure of LM11A-31, formally named (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, reveals two chiral centers, giving rise to four possible stereoisomers:
-
(2S,3S)-LM11A-31: Derived from L-isoleucine.[1] This is the stereoisomer that is widely referred to as LM11A-31 in the scientific literature and is the focus of the majority of published research.
-
(2R,3R)-LM11A-31: Derived from D-isoleucine.[1]
-
(2S,3R)-LM11A-31: Derived from L-alloisoleucine.[1]
-
(2R,3S)-LM11A-31: Derived from D-alloisoleucine.[1]
A patent for LM11A-31 describes the synthesis of all four stereoisomers, indicating that they have been produced.[1] However, to date, peer-reviewed scientific literature detailing a direct comparison of the biological activities of these four stereoisomers is not publicly available. Therefore, this guide will primarily focus on the extensively studied (2S,3S)-LM11A-31 isomer.
Quantitative Biological Data of (2S,3S)-LM11A-31
The following tables summarize the key quantitative data reported for the biological activity of (2S,3S)-LM11A-31.
Table 1: In Vitro Activity of (2S,3S)-LM11A-31
| Parameter | Value | Cell Type/Assay | Reference |
| p75NTR Binding | |||
| Inhibition of NGF binding to p75NTR-Fc | A₂ = 1,192 nM | Competitive Binding Assay | [3] |
| Neuroprotection | |||
| Inhibition of proNGF-induced cell death | Effective at 100-1,000 pM | Hippocampal Neurons | [1] |
| Inhibition of DNA damage | Concentration-dependent | Hippocampal Neurons | [3] |
| Cellular Signaling | |||
| Treatment concentration for in vitro studies | 10 nM | Feline Choroid Plexus Macrophages | [4] |
Table 2: In Vivo Activity and Pharmacokinetics of (2S,3S)-LM11A-31
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Pharmacokinetics | ||||
| Peak Brain Concentration (single dose) | ~1.08 µM (262 ng/g) | CD-1 Mice | 50 mg/kg, oral | [5] |
| Brain Half-life | 3-4 hours | CD-1 Mice | 50 mg/kg, oral | [5] |
| Peak Brain Concentration (chronic dosing) | ~1.9 µM (463.4 ng/g) | C57BL/6 Mice | 50 mg/kg/day for 2 weeks, oral | [5] |
| Efficacy | ||||
| Improved motor function and coordination | 10-100 mg/kg | Mouse model of spinal contusion injury | Not specified | [3] |
| Reversal of cholinergic neurite atrophy | 50 or 75 mg/kg | APPL/S and Tg2576 mouse models of AD | 3 months, oral | [6] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature for characterizing the biological activity of (2S,3S)-LM11A-31.
p75NTR Binding Assay
-
Objective: To determine the affinity of LM11A-31 for the p75NTR.
-
Method: A competitive binding assay is utilized. A recombinant p75NTR extracellular domain fused to an Fc fragment (p75NTR-Fc) is coated onto microtiter plates. A constant concentration of labeled nerve growth factor (NGF), the natural ligand for p75NTR, is added along with varying concentrations of the test compound (LM11A-31). The amount of bound labeled NGF is then quantified, and the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is determined. The A₂ value, a measure of antagonist affinity, is then calculated from the IC₅₀.[3]
In Vitro Neuroprotection Assays
-
Objective: To assess the ability of LM11A-31 to protect neurons from various insults.
-
ProNGF-Induced Cell Death: Primary hippocampal neurons are cultured and treated with pro-nerve growth factor (proNGF), which induces apoptosis through p75NTR. Cells are co-treated with varying concentrations of LM11A-31. Neuronal survival is assessed by counting viable neurons, often identified by morphology or vital dyes (e.g., calcein-AM).[1]
-
DNA Damage Assay: Neuronal cultures are exposed to a neurotoxic stimulus (e.g., amyloid-beta) with or without LM11A-31. DNA damage, an early marker of apoptosis, is quantified using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation.[3]
In Vivo Efficacy Studies in Animal Models of Neurodegeneration
-
Objective: To evaluate the therapeutic potential of LM11A-31 in living organisms.
-
Animal Models: Mouse models of Alzheimer's disease (e.g., APPL/S, Tg2576) or spinal cord injury are commonly used.[3][7][8]
-
Administration: LM11A-31 is typically administered orally via gavage.[7][8]
-
Behavioral Assessments: A battery of behavioral tests is employed to assess cognitive function (e.g., Morris water maze, Y-maze) and motor function (e.g., open-field test, swim test).[3][8]
-
Histological and Molecular Analysis: Following the treatment period, brain or spinal cord tissue is collected for analysis. Immunohistochemistry is used to assess neuronal survival, neurite dystrophy, and glial activation. Western blotting is used to quantify the levels of key signaling proteins.[7][9]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of (2S,3S)-LM11A-31 are mediated through the modulation of specific intracellular signaling cascades downstream of p75NTR.
Modulation of p75NTR Signaling by (2S,3S)-LM11A-31
(2S,3S)-LM11A-31 is considered a biased ligand for p75NTR, promoting pro-survival signaling while inhibiting pro-apoptotic pathways.[10]
Caption: (2S,3S)-LM11A-31 modulates p75NTR to promote survival and inhibit apoptosis.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of LM11A-31 stereoisomers in a mouse model of Alzheimer's disease.
Caption: A standard workflow for assessing the in vivo effects of LM11A-31 stereoisomers.
Conclusion and Future Directions
The (2S,3S) stereoisomer of LM11A-31 is a well-documented modulator of the p75NTR with significant neuroprotective effects in preclinical models. Its ability to promote pro-survival signaling while inhibiting apoptotic pathways makes it a promising therapeutic candidate for neurodegenerative diseases.
A significant knowledge gap remains concerning the biological activities of the other three stereoisomers of LM11A-31. A comprehensive understanding of the structure-activity relationship of all four stereoisomers is crucial for a complete picture of the therapeutic potential of this class of molecules. Future research should prioritize the following:
-
Comparative In Vitro Studies: Direct comparison of the binding affinities of all four stereoisomers to p75NTR and their efficacy in in vitro neuroprotection assays.
-
Comparative In Vivo Studies: Head-to-head in vivo studies in animal models of neurodegeneration to assess the relative efficacy and pharmacokinetic profiles of each stereoisomer.
-
Computational Modeling: Molecular docking studies to predict the binding modes of all four stereoisomers to the p75NTR and to provide a structural basis for any observed differences in activity.
Elucidating the distinct biological profiles of each LM11A-31 stereoisomer will be instrumental in advancing our understanding of p75NTR pharmacology and could pave the way for the development of even more potent and specific neuroprotective agents.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. alzforum.org [alzforum.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p75NTR Modulation by LM11A-31 Counteracts Oxidative Stress and Cholesterol Dysmetabolism in a Rotenone-Induced Cell Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
